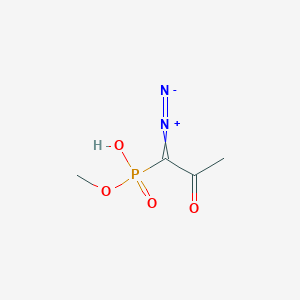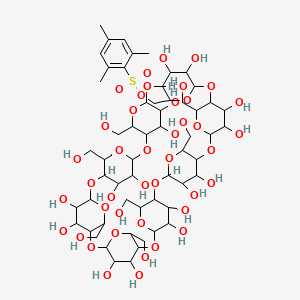
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Descripción general
Descripción
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C16H15ClN4O and its molecular weight is 314.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities : A study by Prathap et al. (2014) reports the synthesis of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, derived from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazide. These compounds showed good antitubercular activity against Mycobacterium tuberculosis, although they exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Anti-HSV-1 and Cytotoxic Activities : Dawood et al. (2011) synthesized derivatives from 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide, which were screened for their antiviral activity. One compound significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Crystal Structures of Pyrazole Compounds : A study by Loh et al. (2013) focused on the synthesis and crystal structures of various pyrazole compounds, including those derived from 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide, providing insights into their molecular configurations (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Antibacterial Activity of Carbohydrazone Derivatives : Research by Nasareb and Siddiquia (2016) explored the synthesis and antibacterial activity of N'-(2-Hydroxy-5-(Arylazo) Benzylidene-5-(Benzofuran-2-Yl)-1-Phenyl-1hpyrazole-3-Carbohydrazide Derivatives. They demonstrated moderate inhibitory effects against various bacterial strains (Nasareb & Siddiquia, 2016).
Antimicrobial Evaluation of Pyrazole Derivatives : Ningaiah et al. (2014) synthesized a series of novel pyrazole integrated 1,3,4-oxadiazoles, showing potent to weak antimicrobial activity. Some compounds demonstrated effective antimicrobial agents (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-6-8-13(9-7-12)21-15(11-4-2-1-3-5-11)10-14(20-21)16(22)19-18/h1-9,15H,10,18H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKFNHBXYAGCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)NN)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)

![2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1434706.png)


![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)






